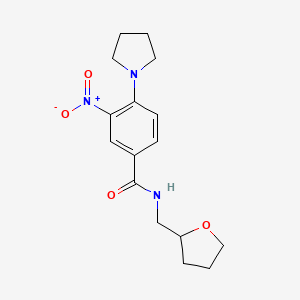![molecular formula C14H15N3O2 B4243643 3-[5-hydroxy-3-methyl-5-(4-methylphenyl)-4H-pyrazol-1-yl]-3-oxopropanenitrile](/img/structure/B4243643.png)
3-[5-hydroxy-3-methyl-5-(4-methylphenyl)-4H-pyrazol-1-yl]-3-oxopropanenitrile
Descripción general
Descripción
3-[5-hydroxy-3-methyl-5-(4-methylphenyl)-4H-pyrazol-1-yl]-3-oxopropanenitrile is a complex organic compound featuring a pyrazoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-hydroxy-3-methyl-5-(4-methylphenyl)-4H-pyrazol-1-yl]-3-oxopropanenitrile typically involves the reaction of chalcones with isoniazid (INH) under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the pyrazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the nitrile group, converting it into primary amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-[5-hydroxy-3-methyl-5-(4-methylphenyl)-4H-pyrazol-1-yl]-3-oxopropanenitrile has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential antiviral and anticancer properties. It has shown activity against various viral strains and cancer cell lines.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its effects on cellular processes.
Mecanismo De Acción
The mechanism of action of 3-[5-hydroxy-3-methyl-5-(4-methylphenyl)-4H-pyrazol-1-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can inhibit viral nucleic acid synthesis by targeting viral enzymes . In cancer cells, it may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-hydroxy-3-methylphenyl)-5-(substituted phenyl)-4,5-dihydro-1H-1-pyrazolyl-4-pyridylmethanone derivatives .
- Indole derivatives .
Uniqueness
Compared to similar compounds, 3-[5-hydroxy-3-methyl-5-(4-methylphenyl)-4H-pyrazol-1-yl]-3-oxopropanenitrile stands out due to its specific substitution pattern on the pyrazoline ring, which may confer unique biological activities and chemical reactivity.
Propiedades
IUPAC Name |
3-[5-hydroxy-3-methyl-5-(4-methylphenyl)-4H-pyrazol-1-yl]-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10-3-5-12(6-4-10)14(19)9-11(2)16-17(14)13(18)7-8-15/h3-6,19H,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKOZYOVMZDLGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC=C(C=C2)C)O)C(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}tetrahydrofuran-2-carboxamide](/img/structure/B4243596.png)



![Acetic acid;3-[4-(dimethylamino)anilino]-1-ethylpyrrolidine-2,5-dione](/img/structure/B4243609.png)
![5-bromo-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B4243624.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4243632.png)
![2-[(2-chlorobenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B4243639.png)
![3-propoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4243648.png)

![2-{[4-anilino-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B4243663.png)
![1-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B4243664.png)
